

An In-depth Technical Guide to Glycidyltrimethylammonium Chloride (GTMAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Glycidyltrimethylammonium chloride (GTMAC), a versatile quaternary ammonium compound. The information presented herein is intended to support research and development activities in various scientific disciplines. It is believed that "**Tgmac**" is a likely typographical error for G-MAC, a common synonym for this compound.

Chemical Structure and Identification

Glycidyltrimethylammonium chloride, commonly abbreviated as GTMAC or G-MAC, is a cationic epoxide. Its structure features a positively charged quaternary ammonium group linked to a reactive glycidyl (epoxide) moiety. This unique combination of a stable cationic head and a reactive functional group makes it a valuable reagent in various chemical syntheses.

Table 1: Chemical Identifiers for GTMAC

Identifier	Value
IUPAC Name	trimethyl(oxiran-2-ylmethyl)azanium chloride[1]
CAS Number	3033-77-0[1]
Molecular Formula	C ₆ H ₁₄ CINO[2]
SMILES String	CINVALID-LINK(C)CC1CO1.[CI-][1]
InChI Key	PUVAFTRIIUSGLK-UHFFFAOYSA-M[1]

Synonyms: 2,3-Epoxypropyltrimethylammonium chloride, G-MAC, EPTMAC, Glytac A 100[1][2]

Physicochemical and Spectroscopic Data

GTMAC is typically a colorless to light-yellow clear, odorless liquid.[1] It is miscible with water. [1]

Table 2: Physicochemical Properties of GTMAC

Property	Value
Molecular Weight	151.63 g/mol [1]
Density	1.13 g/mL at 20 °C[3]
Flash Point	170 °C (closed cup)[4]
Water Solubility	852 g/L at 20 °C[4]

Table 3: Spectroscopic Data References for GTMAC

Spectroscopic Technique	Availability
¹H NMR	Available[5]
¹³ C NMR	Available[5]
Infrared (IR)	Available[5]
Raman	Available[5]

Experimental Protocols Synthesis of Glycidyltrimethylammonium Chloride via Reaction Crystallization

A common method for the synthesis of GTMAC is the reaction of epichlorohydrin with trimethylamine. An optimized process involves reaction crystallization to yield a product with high purity.[6][7]

Materials:

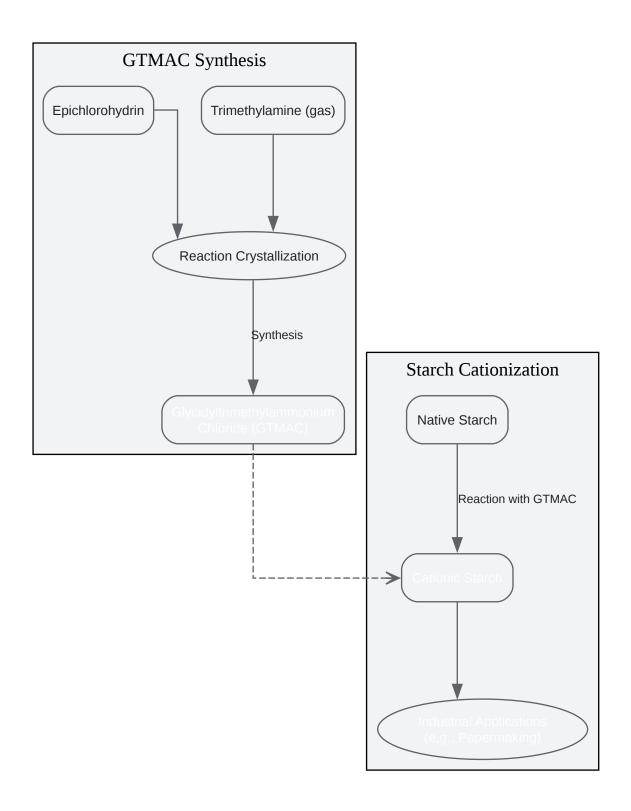
- Epichlorohydrin
- Trimethylamine (gas)
- Seed crystals of GTMAC

Procedure:

- Epichlorohydrin is charged into a suitable reactor.
- Gaseous trimethylamine is introduced into the liquid epichlorohydrin.
- The reaction is typically carried out under controlled temperature and pressure.
- To control the crystallization process and obtain a product with a desired crystal form and purity, seed crystals of GTMAC are added.[6][7]

- The addition of seed crystals helps to control nucleation and crystal growth, leading to a more uniform product.[6]
- The product, GTMAC, crystallizes from the reaction mixture.
- The solid product is then isolated, for example, by filtration, and dried.

This method has been successfully scaled up for industrial production.[6]


Applications and Signaling Pathways

GTMAC is widely used as a cationic etherifying agent, particularly for the modification of natural polymers like starch and cellulose.[7] Its primary mechanism of action involves the reaction of its epoxide ring with nucleophilic groups (such as hydroxyl groups) on the polymer backbone, introducing a permanent positive charge. This cationization process enhances the functionality of the native polymers for various applications.

For instance, the reaction of GTMAC with starch is a key industrial process to produce cationic starch, which is extensively used in the paper industry as a wet-end additive to improve drainage and filler retention.

Below is a diagram illustrating the general workflow for the synthesis of GTMAC and its subsequent use in the cationization of starch.

Click to download full resolution via product page

Caption: Workflow of GTMAC synthesis and its application in starch cationization.

Safety and Handling

GTMAC is a hazardous substance and should be handled with appropriate personal protective equipment. It is harmful if swallowed or in contact with skin and can cause severe eye irritation. [4][8] Repeated or prolonged contact may cause skin sensitization.[1] Animal tests have indicated potential for toxicity to human reproduction or development.[1] It is also harmful to aquatic organisms with long-lasting effects.[4] Refer to the material safety data sheet (MSDS) for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Glycidyltrimethylammonium chloride | C6H14NOCl | CID 18205 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. ≥90% (calc. based on dry substance, AT), technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycidyltrimethylammonium Chloride (GTMAC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214906#what-is-the-chemical-structure-of-tgmac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com